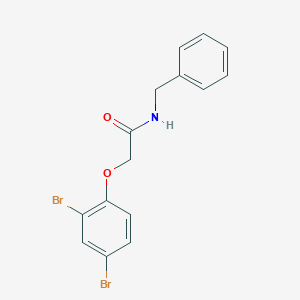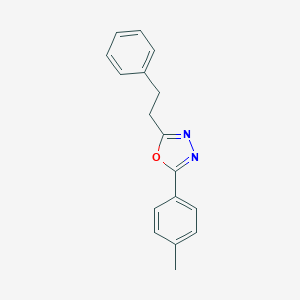
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a piperazine ring, a benzoyl group, and a chlorobenzamide moiety. Compounds of this nature are often explored for their potential pharmacological properties, including their use as intermediates in drug synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoylpiperazine Intermediate: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Synthesis of the Chlorobenzamide Intermediate: This involves the reaction of 3-chlorobenzoic acid with an appropriate amine to form 3-chlorobenzamide.
Coupling Reaction: The final step involves the coupling of the benzoylpiperazine intermediate with the chlorobenzamide intermediate in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or chlorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE depends on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-FLUOROBENZAMIDO)BENZOATE: Similar structure with a fluorine atom instead of chlorine.
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorobenzamide moiety in ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(3-CHLOROBENZAMIDO)BENZOATE may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
特性
分子式 |
C27H26ClN3O4 |
|---|---|
分子量 |
492g/mol |
IUPAC名 |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H26ClN3O4/c1-2-35-27(34)21-11-12-24(23(18-21)29-25(32)20-9-6-10-22(28)17-20)30-13-15-31(16-14-30)26(33)19-7-4-3-5-8-19/h3-12,17-18H,2,13-16H2,1H3,(H,29,32) |
InChIキー |
JRMWXLGSFYJSNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenyl-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea](/img/structure/B505691.png)
![2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B505693.png)
![N-(3-acetylphenyl)-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B505694.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-(phenylcarbamothioyl)hydrazinyl]butanamide](/img/structure/B505698.png)

![2,4-dichloro-N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide](/img/structure/B505703.png)
![2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B505704.png)
![2-chloro-N-{4-[(mesitylamino)sulfonyl]phenyl}benzamide](/img/structure/B505705.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide](/img/structure/B505706.png)

![2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B505708.png)
![2-[(4-tert-butylphenoxy)acetyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B505710.png)
![(1S,2R)-2-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B505712.png)

